6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 223109-78-2
VCID: VC21412570
InChI: InChI=1S/C26H22N4O3S/c1-17-23(25(32)30-19-11-6-3-7-12-19)24(21-13-8-14-33-21)20(15-27)26(28-17)34-16-22(31)29-18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)(H,30,32)
SMILES: CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.5g/mol

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

CAS No.: 223109-78-2

Cat. No.: VC21412570

Molecular Formula: C26H22N4O3S

Molecular Weight: 470.5g/mol

* For research use only. Not for human or veterinary use.

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide - 223109-78-2

Specification

CAS No. 223109-78-2
Molecular Formula C26H22N4O3S
Molecular Weight 470.5g/mol
IUPAC Name 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Standard InChI InChI=1S/C26H22N4O3S/c1-17-23(25(32)30-19-11-6-3-7-12-19)24(21-13-8-14-33-21)20(15-27)26(28-17)34-16-22(31)29-18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)(H,30,32)
Standard InChI Key NVUFHZCAOUENQV-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Canonical SMILES CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4

Introduction

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C26H22N4O3S and a molar mass of approximately 470.54 g/mol . This compound belongs to the class of dihydropyridine derivatives, which are known for their significant pharmacological properties, including potential antihypertensive and vasodilatory effects.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions, thioether formation, and cyclization processes. One common method for synthesizing dihydropyridines involves the Hantzsch reaction, where a β-ketoester, an aldehyde, and ammonia or an amine react under acidic conditions to form the dihydropyridine skeleton. The reaction conditions must be carefully controlled to optimize yield and selectivity.

Biological Activity and Potential Applications

Dihydropyridines are known to act on calcium channels, leading to vasodilation, which makes them potential candidates for treating hypertension and related cardiovascular diseases. The specific biological activity of 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has not been extensively documented, but its structural features suggest potential for interaction with various biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator